molecular formula C12H11F7N2O B11487456 N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide

N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide

Cat. No.: B11487456
M. Wt: 332.22 g/mol
InChI Key: MXOVSHPGEPHRFF-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 3-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide is used as a building block for synthesizing more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

Biology

The compound’s stability and reactivity are leveraged in biological research, particularly in studying enzyme interactions and developing fluorinated pharmaceuticals.

Medicine

In medicine, it is explored for its potential use in drug development, especially for creating drugs with improved metabolic stability and bioavailability.

Industry

Industrially, the compound is used in the production of high-performance materials, such as fluorinated polymers and surfactants, due to its chemical resistance and stability.

Mechanism of Action

The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(3-fluorophenyl)amino]propan-2-yl}propanamide stands out due to the presence of both fluorine and an aromatic amine group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and pharmaceuticals.

Properties

Molecular Formula

C12H11F7N2O

Molecular Weight

332.22 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(3-fluoroanilino)propan-2-yl]propanamide

InChI

InChI=1S/C12H11F7N2O/c1-2-9(22)21-10(11(14,15)16,12(17,18)19)20-8-5-3-4-7(13)6-8/h3-6,20H,2H2,1H3,(H,21,22)

InChI Key

MXOVSHPGEPHRFF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC=C1)F

Origin of Product

United States

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